molecular formula C9H18ClNO3 B12278288 Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate

Cat. No.: B12278288
M. Wt: 223.70 g/mol
InChI Key: SGFCVXCQAUOFSP-UHFFFAOYSA-N
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Description

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate is a chemical compound with the molecular formula C10H18ClNO3. It is known for its unique structure, which includes a tert-butyl group, a chloro substituent, and a hydroxy group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-hydroxybutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro substituent can be reduced to form a hydroxy group.

    Substitution: The chloro substituent can be substituted with other functional groups such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the chloro group.

Major Products Formed

    Oxidation: Formation of tert-butyl4-chloro-3-oxobutan-2-ylcarbamate.

    Reduction: Formation of tert-butyl4-hydroxy-3-hydroxybutan-2-ylcarbamate.

    Substitution: Formation of tert-butyl4-amino-3-hydroxybutan-2-ylcarbamate or tert-butyl4-alkoxy-3-hydroxybutan-2-ylcarbamate.

Scientific Research Applications

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl4-chloro-3-hydroxypyridin-2-ylcarbamate
  • Tert-butyl4-chloro-3-formylpyridin-2-ylcarbamate
  • Tert-butyl4-chloro-5-methoxypyridin-3-ylcarbamate

Uniqueness

Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research.

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-hydroxybutan-2-yl)carbamate

InChI

InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13)

InChI Key

SGFCVXCQAUOFSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCl)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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